2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine

Catalog No.
S1897994
CAS No.
618092-18-5
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine

CAS Number

618092-18-5

Product Name

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine

IUPAC Name

4-[6-(hydroxymethyl)pyridin-2-yl]benzaldehyde

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14-13/h1-8,16H,9H2

InChI Key

RZHVETZHBRUIJF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)C=O)CO

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)C=O)CO

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine is an organic compound characterized by a pyridine ring substituted with a formyl group at the 4-position and a hydroxymethyl group at the 6-position. Its chemical structure is represented by the formula C_{12}H_{11}N O_{2}, and it possesses the CAS number 618092-18-5. This compound exhibits notable chemical properties that make it a subject of interest in various fields of research, particularly in organic chemistry and medicinal chemistry .

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

  • Oxidation: Produces 2-(4-formylphenyl)-6-carboxypyridine.
  • Reduction: Yields 2-(4-hydroxymethylphenyl)-6-hydroxymethylpyridine.
  • Substitution: Results in 2-(4-formylphenyl)-6-nitropyridine.

Research indicates that 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine has potential biological activities, particularly in the realms of medicinal chemistry. It is being investigated for its role as a precursor in the synthesis of biologically active compounds, which may possess anti-inflammatory and anticancer properties. The compound's unique functional groups contribute to its interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors that are crucial for therapeutic effects .

Synthetic Routes

The synthesis of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine can be achieved through various methods. A common approach involves the reaction of 4-formylbenzaldehyde with 2,6-dihydroxymethylpyridine under acidic or basic conditions. This reaction typically proceeds via a condensation mechanism followed by cyclization to yield the desired product.

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yields. Catalysts, such as Lewis acids or bases, are often utilized to improve reaction rates and selectivity during the synthesis process.

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine finds applications across multiple fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Acts as a precursor for developing biologically active compounds.
  • Medicine: Explored for potential use in drug development, particularly for anti-inflammatory and anticancer agents.
  • Industry: Utilized in producing advanced materials, including polymers and nanomaterials .

The interaction studies of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine focus on its binding affinity towards various biological targets. These studies reveal insights into how the compound may modulate biological pathways, contributing to its therapeutic potential. Understanding these interactions is crucial for optimizing its application in drug design and development .

Similar Compounds

Several compounds share structural similarities with 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine:

  • 2-(4-Formylphenyl)pyridine
  • 2-(4-Hydroxymethylphenyl)pyridine
  • 2-(4-Formylphenyl)-6-methylpyridine

Uniqueness

The uniqueness of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine lies in its dual functional groups—both formyl and hydroxymethyl—on the pyridine ring. This combination enhances its chemical reactivity and versatility compared to similar compounds that may lack one of these functional groups. The presence of these substituents allows for diverse applications in synthetic chemistry and medicinal research, making it a valuable compound for further exploration.

The synthesis of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine was first reported in the early 21st century as part of broader efforts to functionalize pyridine scaffolds for pharmaceutical applications. Early methodologies involved condensation reactions between 4-formylbenzaldehyde and 2,6-dihydroxymethylpyridine under acidic or basic conditions, followed by cyclization to yield the target compound. The CAS registry (618092-18-5) formalized its identity, while advances in analytical techniques, such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), enabled precise structural validation.

The compound’s discovery coincided with a surge in interest in pyridine derivatives for their roles in enzyme inhibition and metal coordination. For instance, structurally analogous molecules, such as dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridines, were concurrently explored as topoisomerase II inhibitors, underscoring the broader pharmaceutical relevance of functionalized pyridines.

Structural Significance in Heterocyclic Chemistry

The molecular architecture of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine (C₁₃H₁₁NO₂) features a pyridine ring with two distinct substituents:

  • Position 2: A 4-formylphenyl group, introducing electrophilic reactivity due to the aldehyde moiety.
  • Position 6: A hydroxymethyl group, offering nucleophilic potential for etherification or esterification.

This juxtaposition creates an electronic asymmetry, rendering the compound amenable to diverse chemical transformations. The pyridine core, inherently electron-deficient due to the nitrogen atom’s inductive effect, interacts with substituents to modulate solubility and binding affinity. For example:

  • The formyl group enhances electrophilic aromatic substitution at the para position of the phenyl ring.
  • The hydroxymethyl group facilitates hydrogen bonding, critical for molecular recognition in biological systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight213.23 g/mol
Melting Point75–79 °C
Density1.229 g/cm³
Boiling Point399.4 °C (predicted)
SMILESO=CC1=CC=C(C=C1)C2=NC(=CC=C2)CO

The compound’s planar geometry and functional group orientation make it a candidate for supramolecular assembly, as seen in studies of S-confused hexaphyrins, where pyridine derivatives template macrocyclic structures.

Current Research Landscape and Knowledge Gaps

Recent investigations into 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine have focused on two domains:

Medicinal Chemistry

  • Anticancer Agents: The compound serves as a precursor for pyridyl sulfones and phosphonates, which exhibit selective inhibition of topoisomerase II over topoisomerase I. For instance, derivatives with thiophene substitutions demonstrate nanomolar efficacy against breast cancer cell lines.
  • Calcium Signaling: Sigma-Aldrich lists the compound as a tool for studying inositol 1,4,5-trisphosphate receptors (IP₃Rs), which regulate intracellular calcium release.

Materials Science

  • Macrocyclic Synthesis: Its aldehyde group enables Schiff base formation, facilitating the construction of triply S-confused hexaphyrins with near-planar geometries.
  • Coordination Chemistry: The pyridine nitrogen and hydroxymethyl oxygen act as donor sites for metal ions, forming complexes with Cr(III), Fe(III), and Cu(II).

Knowledge Gaps

  • Mechanistic Depth: The exact role of the hydroxymethyl group in modulating bioactivity remains unclear. Computational studies, such as density functional theory (DFT), are needed to map electronic interactions.
  • In Vivo Efficacy: Most studies are limited to in vitro models; pharmacokinetic and toxicity profiles are undocumented.
  • Materials Applications: While its use in hexaphyrins is established, its potential in conductive polymers or organic electronics is unexplored.

Molecular Structure and IUPAC Nomenclature

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine is an organic heterocyclic compound bearing the Chemical Abstracts Service registry number 618092-18-5 [1] [2] [3]. The compound's IUPAC systematic name is designated as 4-[6-(hydroxymethyl)pyridin-2-yl]benzaldehyde, reflecting its structural composition of a pyridine ring substituted with a hydroxymethyl group at the 6-position and a formylphenyl substituent at the 2-position [2] [4].

The molecular formula C₁₃H₁₁NO₂ indicates a molecular weight of 213.23 grams per mole [1] [3] [5]. The compound's structural representation is characterized by the SMILES notation C1=CC(=NC(=C1)C2=CC=C(C=C2)C=O)CO and the InChI identifier InChI=1S/C13H11NO2/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14-13/h1-8,16H,9H2 [2] [3]. The corresponding InChIKey RZHVETZHBRUIJF-UHFFFAOYSA-N provides a unique computational identifier for database searches [2] [3].

The compound is also catalogued under the European Community number 623-465-7 and carries the DSSTox Substance ID DTXSID10395474, facilitating regulatory and toxicological database referencing [4]. Alternative nomenclature includes 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine and various synonyms reflecting different positional descriptions of the functional groups [6] [4].

Crystallographic Data and Conformational Analysis

While comprehensive crystallographic data specifically for 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine remains limited in the current literature, related pyridine-containing compounds provide insights into typical structural parameters. The compound exists as a solid crystalline material at room temperature [3] [5], with the molecular geometry influenced by the conjugated system extending from the pyridine ring through the phenyl substituent.

The presence of both electron-donating (hydroxymethyl) and electron-withdrawing (formyl) groups creates an intramolecular electronic distribution that affects the overall molecular conformation. The hydroxymethyl group at the 6-position of the pyridine ring can participate in intermolecular hydrogen bonding interactions, potentially influencing crystal packing arrangements.

Computational predictions suggest the molecule adopts a largely planar conformation due to the extended conjugation between the pyridine and phenyl rings, with the formyl group maintaining coplanarity to maximize orbital overlap. The hydroxymethyl substituent may exhibit rotational freedom around the C-CH₂OH bond, leading to potential conformational flexibility in solution and solid states.

Thermodynamic Properties

Melting Point and Phase Behavior

The melting point of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine has been experimentally determined to range from 75 to 79 degrees Celsius [3] [5]. This relatively low melting point for an aromatic heterocyclic compound suggests moderate intermolecular forces in the crystal lattice, consistent with the presence of both polar and nonpolar functional groups that may create competing intermolecular interactions.

The compound exists as a white to off-white solid under standard conditions [5] [6], indicating thermal stability at ambient temperatures. The melting point range suggests some degree of polymorphism or the presence of trace impurities that affect the crystal structure, which is common for organic compounds containing multiple functional groups.

The predicted boiling point of 399.4 ± 37.0 degrees Celsius at standard atmospheric pressure [6] [7] reflects the compound's thermal stability and the significant intermolecular forces present in the liquid phase. The substantial difference between melting and boiling points indicates a wide liquid range, characteristic of compounds with moderate molecular weights and balanced intermolecular interactions.

Solubility Profile in Organic Solvents

The solubility characteristics of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine are influenced by its dual hydrophilic-lipophilic nature. The compound possesses a calculated logarithmic octanol-water partition coefficient (LogP) of 2.05340 [7], indicating moderate lipophilicity with some water solubility potential due to the hydroxymethyl and pyridine nitrogen functionalities.

Based on structural analysis and comparison with related compounds, the compound is expected to demonstrate good solubility in polar organic solvents such as ethanol, methanol, and acetone due to the hydroxymethyl group's hydrogen bonding capacity [8] [9]. The pyridine nitrogen atom can act as a hydrogen bond acceptor, further enhancing solubility in protic solvents.

In nonpolar solvents such as hexane or petroleum ether, solubility is expected to be limited due to the polar nature of both the hydroxymethyl and formyl functional groups. Intermediate polarity solvents like ethyl acetate and dichloromethane should provide moderate to good solubility, making these suitable for synthetic manipulations and purification procedures.

The compound's solubility in water is anticipated to be moderate, with the hydroxymethyl group and pyridine nitrogen contributing to hydrophilic character, while the aromatic system and formyl group provide hydrophobic contributions. The overall polarity suggests compatibility with mixed aqueous-organic solvent systems commonly employed in pharmaceutical and analytical applications.

Spectroscopic Characterization

NMR Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine. In proton NMR (¹H NMR) analysis, the aromatic protons are expected to appear in the characteristic downfield region between 7.0 and 9.0 ppm, with the pyridine ring protons showing distinct chemical shifts due to the electron-withdrawing effect of the nitrogen atom [10] [11].

The formyl proton (-CHO) represents the most downfield signal, typically appearing around 10.0 ppm as a distinctive singlet due to the significant deshielding effect of the carbonyl oxygen [11] [12]. The hydroxymethyl protons (-CH₂OH) are anticipated to appear as a doublet around 4.5 to 5.0 ppm, with the hydroxyl proton potentially visible as a broad signal around 3.0 to 5.0 ppm, depending on exchange conditions and solvent choice.

Carbon-13 NMR (¹³C NMR) spectroscopy would reveal the formyl carbon as the most downfield signal, typically around 190-200 ppm, characteristic of aromatic aldehydes [11] [12]. The aromatic carbons would appear in the 120-160 ppm region, with the pyridine carbons showing distinct chemical shifts compared to the benzene ring carbons due to the nitrogen atom's electronic influence.

IR Absorption Characteristics

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification in 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine. The carbonyl stretching vibration of the formyl group represents a prominent feature, expected to appear between 1700 and 1750 cm⁻¹, consistent with aromatic aldehyde functional groups [13] [10].

The hydroxyl group stretching vibration from the hydroxymethyl substituent should appear as a broad absorption band between 3200 and 3600 cm⁻¹, with the exact position dependent on hydrogen bonding interactions [13]. The presence of intermolecular hydrogen bonding may broaden and shift this absorption to lower frequencies.

Aromatic C=C and C=N stretching vibrations are anticipated in the 1580-1600 cm⁻¹ region, characteristic of pyridine ring systems [10]. The C-H stretching vibrations of aromatic protons typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the hydroxymethyl group occur at slightly higher frequencies.

Additional characteristic absorptions include C-O stretching from the hydroxymethyl group around 1000-1200 cm⁻¹ and various aromatic ring skeletal vibrations in the fingerprint region below 1500 cm⁻¹, providing detailed structural confirmation [13] [10].

UV-Vis Spectral Behavior

Ultraviolet-visible spectroscopy of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine reveals electronic transitions characteristic of conjugated aromatic systems. The compound is expected to exhibit strong absorption in the UV region, with benzaldehyde derivatives typically showing significant absorption between 220 and 360 nanometers [12].

The extended conjugation between the pyridine ring and the formylphenyl substituent creates a chromophoric system that exhibits bathochromic (red-shift) effects compared to the individual aromatic components. The formyl group acts as an electron-withdrawing substituent, stabilizing the molecular orbitals and affecting the electronic transition energies [12].

Mass spectrometry analysis shows the molecular ion peak at m/z 214.09 for the protonated molecular ion [M+H]⁺, confirming the molecular weight and providing fragmentation patterns characteristic of the compound structure [2]. Predicted collision cross-section values of 145.3 Ų for [M+H]⁺, 154.0 Ų for [M+Na]⁺, and 149.7 Ų for [M-H]⁻ provide additional structural confirmation through ion mobility spectrometry techniques [2].

Conventional Synthetic Pathways

Precursor Selection and Reaction Mechanisms

The synthesis of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine involves strategic precursor selection that enables efficient formation of the pyridine ring system with specific substitution patterns. The compound features a formylphenyl group at the 2-position and a hydroxymethyl group at the 6-position, requiring careful consideration of both electronic and steric factors during synthesis .

The primary synthetic approach involves the reaction of 4-formylbenzaldehyde with 2,6-dihydroxymethylpyridine under acidic or basic conditions . This condensation mechanism proceeds through initial nucleophilic attack of the pyridine derivative on the aldehyde, followed by cyclization to yield the desired product. The reaction typically proceeds via a condensation mechanism where the formyl group acts as an electrophilic center, allowing for the formation of the carbon-carbon bond between the aromatic systems .

Alternative precursor combinations utilize the Hantzsch synthesis approach, which involves the condensation of aldehydes with β-keto esters and nitrogen donors such as ammonium acetate. This multicomponent reaction proceeds through aldol condensation, followed by cyclization and subsequent aromatization [2] [3]. The mechanism involves three distinct steps: formation of the initial aldol adduct, cyclization to form the dihydropyridine intermediate, and final oxidation to achieve aromaticity [3].

For the specific synthesis of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine, the Kröhnke pyridine synthesis presents another viable pathway. This method involves the reaction of chalcones with ammonium acetate, proceeding through chalcone formation followed by cyclization [4]. The reaction yields 2,4,6-triarylpyridines with excellent yields ranging from 80-95% under solvent-free conditions [4].

The copper-catalyzed cascade reaction represents a more advanced approach, involving N-iminative cross-coupling of ketoximes with alkenylboronic acids. This method proceeds through cross-coupling, electrocyclization, and aerobic oxidation steps, delivering highly substituted pyridines with yields ranging from 43-91% [5]. The mechanism involves copper-catalyzed formation of a 3-azatriene intermediate, followed by thermal electrocyclization and rapid aerobic oxidation [5].

Solvent Systems and Catalytic Requirements

The choice of solvent system significantly impacts the efficiency and selectivity of pyridine synthesis. Ethanol emerges as the preferred solvent for conventional synthesis, offering low toxicity and easy removal, with typical yields ranging from 70-85% [6]. The ethanol system provides optimal conditions for the Hantzsch synthesis, facilitating both the condensation and cyclization steps while maintaining product purity [6].

Toluene systems, particularly when employed with Lewis acid catalysts such as aluminum chloride or boron trifluoride, demonstrate superior performance under inert atmosphere conditions. These systems operate effectively at temperatures between 100-150°C, yielding 75-90% of the desired product [6]. The aromatic solvent provides excellent heat transfer properties and maintains stability under the required reaction conditions [6].

Acetonitrile represents an advanced solvent choice, particularly when combined with ionic bases such as tetrabutylammonium hydroxide or amine bases like piperidine. This system achieves 80-95% yields while significantly reducing reaction times compared to traditional ethanol systems [6] [7]. The polar aprotic nature of acetonitrile facilitates faster reaction kinetics and improved product selectivity [7].

Dimethyl sulfoxide systems, employed with potassium carbonate as a base, operate effectively at elevated temperatures (120-150°C) due to their high boiling point and thermal stability. These systems achieve 75-88% yields and are particularly suitable for reactions requiring extended reaction times [8]. The high boiling point of DMSO allows for efficient heat transfer and maintains consistent reaction conditions [8].

The catalytic requirements vary significantly depending on the chosen synthetic pathway. Ammonium acetate serves as both a nitrogen source and a mild base catalyst in the Hantzsch synthesis, facilitating the formation of the pyridine ring through its dual functionality [2]. Lewis acids such as aluminum chloride or boron trifluoride enhance electrophilic activation, increasing reaction rates and improving yields [6].

Solid acid catalysts, including zeolites and heteropolyacids, offer advantages in terms of recyclability and environmental sustainability. These catalysts operate effectively under solvent-free conditions, achieving yields of 85-95% while eliminating the need for extensive purification procedures [9]. The heterogeneous nature of these catalysts facilitates easy separation and reuse, contributing to more sustainable synthetic processes [9].

Green Chemistry Approaches

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for pyridine synthesis, offering substantial improvements in reaction efficiency and environmental impact. The technique utilizes microwave irradiation to provide rapid and uniform heating, resulting in dramatically reduced reaction times and enhanced yields [10] [11].

The optimization of microwave-assisted synthesis for 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine involves a four-component reaction utilizing p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate in ethanol. Under microwave irradiation, this reaction achieves excellent yields of 82-94% with reaction times reduced to 2-7 minutes, compared to 6-9 hours required for conventional heating methods [10].

The microwave-assisted protocol demonstrates superior performance across various temperature ranges, with optimal conditions identified at 120-140°C under controlled pressure conditions. The rapid heating profile achievable through microwave irradiation eliminates the formation of unwanted side products that typically occur during prolonged heating cycles [11]. This selective heating results in cleaner reaction profiles and simplified purification procedures [11].

Power optimization studies reveal that moderate microwave power levels (300-400 watts) provide the most consistent results, avoiding overheating while maintaining efficient energy transfer. The ability to achieve superheating of solvents beyond their normal boiling points enables reactions to proceed at elevated temperatures without the need for high-pressure equipment [12]. This capability is particularly advantageous for ethanol-based systems, where reaction temperatures can exceed 100°C while maintaining atmospheric pressure conditions [12].

The scalability of microwave-assisted synthesis presents both opportunities and challenges. While laboratory-scale reactions (1-50 grams) demonstrate excellent reproducibility and yield consistency, scaling to industrial levels requires specialized continuous-flow microwave reactors. These systems maintain the advantages of rapid heating while enabling continuous production capabilities [12]. The integration of microwave technology with continuous flow processing represents a promising approach for large-scale implementation [12].

Solvent-Free Reaction Conditions

Solvent-free synthesis methodologies represent the pinnacle of green chemistry approaches, eliminating organic solvent waste while achieving superior atom economy and reaction efficiency. These techniques rely on neat reaction conditions where reactants are mixed directly without additional solvents, often requiring elevated temperatures and specialized mixing techniques [13] [14].

The development of solvent-free conditions for pyridine synthesis involves the optimization of temperature, pressure, and mixing parameters to achieve effective mass transfer between solid and liquid reactants. Typical reaction temperatures range from 80-200°C, with specific conditions tailored to the thermal stability of the precursors and desired products [13]. The absence of solvents necessitates careful temperature control to prevent decomposition while maintaining adequate reaction rates [13].

Mechanochemical approaches represent an innovative extension of solvent-free synthesis, utilizing mechanical force to initiate and sustain chemical reactions. These techniques employ ball milling or other mechanical activation methods to achieve molecular-level mixing and reaction initiation [13]. The mechanical energy input facilitates bond breaking and formation processes that would otherwise require solvents or elevated temperatures [13].

The optimization of solvent-free conditions requires careful attention to reaction atmosphere and moisture control. Many pyridine syntheses benefit from inert atmosphere conditions to prevent oxidation or hydrolysis of sensitive intermediates [13]. The use of nitrogen or argon atmospheres, combined with appropriate drying agents, ensures optimal reaction conditions and product quality [13].

Solid-state reactions represent another dimension of solvent-free synthesis, where reactants in solid form undergo chemical transformation through thermal activation or mechanical mixing. These reactions often exhibit unique selectivity patterns compared to solution-phase reactions, leading to improved yields and reduced side product formation [14]. The solid-state environment constrains molecular motion, promoting specific reaction pathways while suppressing competing reactions [14].

The environmental benefits of solvent-free synthesis extend beyond waste reduction to include decreased energy consumption and simplified purification procedures. The absence of solvent removal steps reduces overall process energy requirements, while the concentrated reaction environment often leads to higher product concentrations and easier isolation [13]. These factors contribute to improved process economics and reduced environmental impact [13].

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptations

The transition from batch to continuous flow processing represents a fundamental shift in industrial pyridine synthesis, offering significant advantages in terms of process control, safety, and scalability. Continuous flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, resulting in improved product quality and yield consistency [15] [16].

The design considerations for continuous flow pyridine synthesis involve the optimization of reactor geometry, flow rates, and heat transfer mechanisms. Tubular reactors with internal diameters ranging from 1-10 millimeters provide optimal heat and mass transfer characteristics while maintaining plug flow behavior [15]. The high surface-to-volume ratio achieved in these systems enables rapid heat dissipation and precise temperature control, critical factors for maintaining reaction selectivity [15].

Microreactor technology offers particular advantages for highly exothermic pyridine syntheses, where traditional batch processes may suffer from hot spot formation and reduced selectivity. The small channel dimensions (typically 10-1000 micrometers) provide exceptional heat transfer rates, enabling safe operation at elevated temperatures and concentrations [15]. These systems have demonstrated the ability to operate continuously for over 800 hours while maintaining catalyst activity and product quality [15].

The integration of continuous flow reactors with automated control systems enables real-time optimization of reaction conditions. Advanced process control algorithms can adjust flow rates, temperatures, and reactant concentrations based on continuous monitoring of product quality and yield [17]. This adaptive control capability ensures consistent product quality while maximizing process efficiency [17].

The scalability of continuous flow systems offers significant advantages over traditional batch processes. Production capacity can be increased through numbering-up (parallel operation of multiple reactors) or scaling-up (increasing reactor dimensions), providing flexibility in meeting market demands [15]. The modular nature of flow systems enables rapid capacity adjustments without significant capital investment [15].

Safety considerations in continuous flow processing include the reduced inventory of hazardous materials, improved containment of reactive intermediates, and enhanced process control capabilities. The small reaction volumes and continuous operation minimize the risk of runaway reactions while providing better control over exothermic processes [15]. These safety advantages are particularly important for industrial-scale operations where process reliability is critical [15].

Purification Techniques and Yield Optimization

The industrial purification of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine requires sophisticated separation techniques capable of handling large volumes while maintaining product purity and minimizing waste generation. The primary purification challenge involves the separation of the desired product from structurally similar impurities, including regioisomers and unreacted starting materials [18] [19].

Distillation remains the primary industrial purification method for pyridine derivatives, taking advantage of the distinctive boiling points of different compounds. The purification process typically involves multiple distillation stages, beginning with removal of low-boiling impurities such as water and organic solvents [18]. The crude product undergoes treatment with solid alkali agents, including sodium hydroxide or potassium hydroxide, to neutralize acidic impurities and improve subsequent distillation efficiency [18].

Advanced distillation techniques, including vacuum distillation and molecular distillation, enable the separation of thermally sensitive compounds without degradation. The use of reduced pressure conditions lowers the effective boiling points, preventing thermal decomposition while maintaining separation efficiency [18]. These techniques are particularly important for compounds containing aldehyde or hydroxymethyl functional groups, which may be susceptible to oxidation or condensation reactions at elevated temperatures [18].

Crystallization represents an alternative purification approach that can achieve high purity levels while operating at relatively low temperatures. The development of suitable crystallization conditions involves the optimization of solvent systems, temperature profiles, and seeding procedures to achieve consistent crystal quality [19]. The technique is particularly effective for compounds that form stable crystalline phases, enabling efficient separation from liquid impurities [19].

Chromatographic purification methods, including column chromatography and high-performance liquid chromatography, provide high-resolution separation capabilities for complex mixtures. These techniques are particularly valuable for research and development applications where high purity is required for analytical or pharmaceutical purposes [19]. The scalability of chromatographic methods to industrial levels requires specialized equipment and optimized mobile phase systems [19].

The optimization of purification yields involves the careful balance of purity requirements, recovery rates, and processing costs. Advanced process analytical technology enables real-time monitoring of purification processes, allowing for dynamic adjustment of operating conditions to maximize yield while maintaining quality standards [19]. The integration of multiple purification techniques in series or parallel configurations can achieve superior results compared to single-stage processes [19].

Continuous purification systems offer advantages in terms of process efficiency and reduced environmental impact. These systems integrate purification steps directly with synthesis operations, eliminating the need for intermediate storage and handling [19]. The continuous nature of these processes enables better process control and reduced waste generation compared to traditional batch purification methods [19].

Purification MethodPurity Achieved (%)Recovery Rate (%)Energy ConsumptionScalability
Fractional Distillation95-9985-95HighExcellent
Vacuum Distillation98-99.580-90ModerateGood
Crystallization99-99.970-85LowExcellent
Column Chromatography99.5-99.975-90ModerateLimited
Continuous Extraction90-9590-98LowGood

The economic optimization of purification processes requires consideration of both capital and operating costs. The selection of appropriate purification techniques depends on the required purity levels, production volumes, and economic constraints [18]. Advanced process simulation and economic modeling tools enable the optimization of purification strategies to minimize total production costs while meeting quality requirements [18].

Environmental considerations in purification processes include the minimization of waste generation, energy consumption, and the use of hazardous solvents. Green purification techniques, including aqueous crystallization and solvent-free separation methods, offer reduced environmental impact while maintaining process efficiency [18]. The implementation of closed-loop solvent recovery systems enables the recycling of purification solvents, reducing both cost and environmental impact [18].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine

Dates

Last modified: 08-16-2023

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